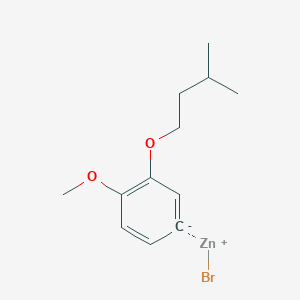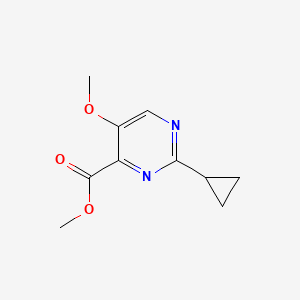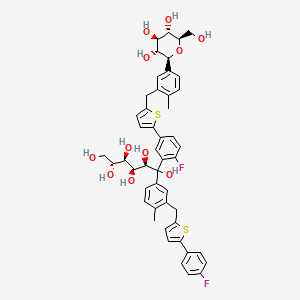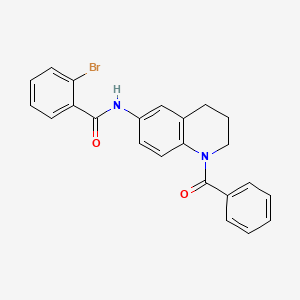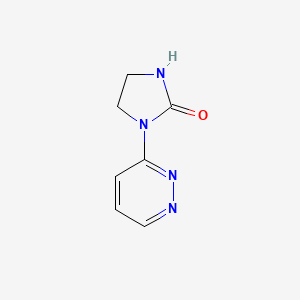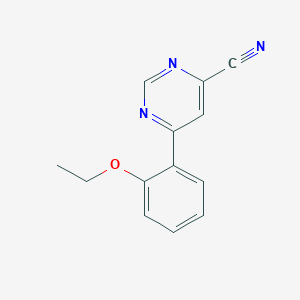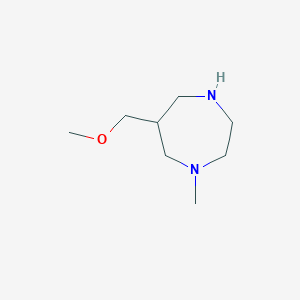
2-(2'-MethylbenZyloxy)phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2’-Methylbenzyloxy)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions. This compound is particularly valuable in organic synthesis due to its reactivity and ability to form carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2’-Methylbenzyloxy)phenylzinc bromide typically involves the reaction of 2-(2’-Methylbenzyloxy)bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-(2’-Methylbenzyloxy)bromobenzene+Zn→2-(2’-Methylbenzyloxy)phenylzinc bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2’-Methylbenzyloxy)phenylzinc bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: It can act as a nucleophile in reactions with electrophiles.
Cross-Coupling Reactions: It participates in carbon-carbon bond-forming reactions with aryl halides.
Common Reagents and Conditions
Nucleophilic Addition: Common reagents include aldehydes and ketones, with the reaction typically carried out in THF.
Cross-Coupling Reactions: Palladium or nickel catalysts are often used, with the reaction conditions including a base and an inert atmosphere.
Major Products
Nucleophilic Addition: The major products are secondary or tertiary alcohols.
Cross-Coupling Reactions: The major products are biaryl compounds.
Applications De Recherche Scientifique
2-(2’-Methylbenzyloxy)phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of fine chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2’-Methylbenzyloxy)phenylzinc bromide involves the transfer of the phenylzinc moiety to an electrophilic substrate. The zinc atom acts as a Lewis acid, facilitating the nucleophilic attack of the phenyl group on the electrophile. This results in the formation of a new carbon-carbon bond.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzylzinc bromide
- Phenylzinc bromide
- (2-Biphenylylmethyl)zinc bromide
Uniqueness
2-(2’-Methylbenzyloxy)phenylzinc bromide is unique due to the presence of the 2’-methylbenzyloxy group, which can influence the reactivity and selectivity of the compound in chemical reactions. This makes it particularly useful in specific synthetic applications where other organozinc compounds may not be as effective.
Propriétés
Formule moléculaire |
C14H13BrOZn |
|---|---|
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
bromozinc(1+);1-methyl-2-(phenoxymethyl)benzene |
InChI |
InChI=1S/C14H13O.BrH.Zn/c1-12-7-5-6-8-13(12)11-15-14-9-3-2-4-10-14;;/h2-9H,11H2,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
AKOPOVJYXGHLMP-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC=CC=C1COC2=CC=CC=[C-]2.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



